(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide
Description
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a benzothiazole-furan hybrid compound characterized by a benzo[d]thiazole core substituted with 5,6-dimethoxy groups and a 2-methoxyethyl side chain. The Z-configuration of the imine moiety (C=N) is critical for its stereochemical stability and biological interactions.
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-21-8-6-19-11-9-13(22-2)14(23-3)10-15(11)25-17(19)18-16(20)12-5-4-7-24-12/h4-5,7,9-10H,6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRIGOQWHVHLES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CO3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methoxy groups: Methoxylation can be performed using methanol and a suitable catalyst.
Attachment of the furan-2-carboxamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with furan-2-carboxylic acid or its derivatives under coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its benzo[d]thiazole core is known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a promising candidate for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Pharmacological and Electronic Properties
- Electron-Withdrawing vs. In contrast, methyl groups in the furamide analogs () provide lipophilicity but may reduce polar interactions .
- Side Chain Flexibility : The 2-methoxyethyl group in the target compound introduces conformational flexibility, which could optimize binding to sterically constrained targets (e.g., kinase ATP pockets). Rigid analogs like (Z)-2a may exhibit lower adaptability in binding .
Biological Activity
(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, characterization, and various pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core substituted with methoxy groups and a furan carboxamide moiety. Its molecular formula is with a molecular weight of 429.5 g/mol. The presence of multiple functional groups enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 429.5 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves several key steps, including the coupling of different molecular fragments under controlled conditions to optimize yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure.
Biological Activities
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : This compound has demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Antioxidant Activity : Evaluated through DPPH assays, the compound exhibited strong antioxidant capabilities, which can be attributed to its ability to scavenge free radicals effectively.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer cell lines, highlighting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion assay | Inhibited growth of E. coli and S. aureus |
| Antioxidant | DPPH assay | IC50 = 25 µg/mL |
| Anticancer | MTT assay | 50% inhibition at 30 µM |
| Neuroprotective | Cell viability assay | Reduced oxidative stress markers |
Case Studies
- Antimicrobial Efficacy : In a study evaluating various benzo[d]thiazole derivatives, this compound was found to exhibit superior antimicrobial activity compared to standard antibiotics, particularly against Gram-positive bacteria.
- Antioxidant Mechanism : Research indicated that the antioxidant activity is primarily due to the presence of methoxy groups, which enhance electron donation capabilities leading to effective radical scavenging.
- Cancer Cell Studies : A recent investigation into the anticancer properties revealed that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, suggesting a mechanism that may involve the modulation of apoptosis-related proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
